M3 Receptor Binding Affinity: Ipratropium vs. Tiotropium vs. Atropine
Ipratropium bromide demonstrates a pKi value of 9.58 at the human M3 muscarinic receptor, which is approximately 28-fold lower affinity than tiotropium (pKi 11.02) and comparable to atropine (pKi 9.68). In functional terms, binding studies with [3H]tiotropium in human lung show tiotropium is approximately 10-fold more potent than ipratropium bromide [1][2].
| Evidence Dimension | M3 muscarinic receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 9.58; M3 receptor half-life = 3.2 h |
| Comparator Or Baseline | Tiotropium: pKi = 11.02, M3 half-life = 34.7 h; Atropine: pKi = 9.68, M3 half-life = 3.5 h |
| Quantified Difference | Tiotropium affinity ~28-fold higher (pKi difference 1.44 log units); ipratropium M3 half-life ~10.8-fold shorter than tiotropium |
| Conditions | Heterologous competition binding against [3H]NMS in human recombinant M3 receptor preparations |
Why This Matters
Lower affinity and shorter receptor residence time define ipratropium as the reference short-acting anticholinergic comparator for evaluating novel LAMA candidates in screening assays.
- [1] Cazzola M, Page CP, Calzetta L, Matera MG. Table 1: MR affinity at M3 receptor (pKi) and half-life at M3 receptors. Pharmacol Rev. 2012;64(3):450-504. View Source
- [2] Barnes PJ, Belvisi MG, Mak JC, Haddad EB, O'Connor B. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease. Life Sci. 1995;56(11-12):853-859. View Source
